Product packaging for Capryl caprate(Cat. No.:CAS No. 1654-86-0)

Capryl caprate

Cat. No.: B1668284
CAS No.: 1654-86-0
M. Wt: 312.5 g/mol
InChI Key: XAKXZZPEUKNHMA-UHFFFAOYSA-N
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Description

Decyl Decanoate (CAS RN: 1654-86-0), also known as decyl caprate, is a high-purity ester compound with the molecular formula C₂₀H₄₀O₂ and a molecular weight of 312.53 g/mol . This long-chain ester serves as a valuable biochemical reagent for life science research and is also recognized for its applications in the development of flavors and fragrances, where it occurs naturally . Researchers utilize Decyl Decanoate based on its defined physical and chemical properties, which include a boiling point of approximately 362°C at 760 mmHg and a flash point of around 176°C . The compound is characterized by its low solubility in water and a high estimated logP (o/w) value of 8.94, indicating significant hydrophobicity . It is supplied as a colorless to almost colorless clear liquid with a specific gravity of about 0.86 g/cm³ at 20°C . Key Properties for Laboratory Use: • Purity: >95.0% (GC) • Physical State: Liquid at 20°C • Storage: Room temperature, recommended in a cool and dark place (<15°C) • Refractive Index: 1.44 This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B1668284 Capryl caprate CAS No. 1654-86-0

Properties

IUPAC Name

decyl decanoate
Source PubChem
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InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19-22-20(21)18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKXZZPEUKNHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061848
Record name Decanoic acid, decyl ester
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1654-86-0
Record name Decyl decanoate
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Record name Capryl caprate
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Record name Decanoic acid, decyl ester
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Record name Decanoic acid, decyl ester
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Record name Decyl decanoate
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Record name CAPRYL CAPRATE
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Ii. Advanced Synthesis Methodologies for Decyl Decanoate

Enzymatic Synthesis Approaches

Enzymatic synthesis of decyl decanoate (B1226879) primarily involves the esterification of decanoic acid and decanol (B1663958) catalyzed by lipases (triacylglycerol hydrolases, EC 3.1.1.3). Lipases are widely used biocatalysts for ester synthesis due to their ability to operate under mild conditions and their inherent selectivity. nih.govthieme-connect.com

Lipase-Catalyzed Esterification for Decyl Decanoate Production

Lipase-catalyzed esterification is a key method for producing decyl decanoate. This reaction typically involves the condensation of decanoic acid and decanol in the presence of a lipase (B570770) enzyme. uminho.ptresearchgate.net

Optimization of Enzyme Concentration and Reaction Parameters

Optimizing enzyme concentration and reaction parameters is crucial for maximizing the yield and efficiency of lipase-catalyzed decyl decanoate synthesis. Studies have investigated the effects of various factors, including enzyme loading, substrate molar ratio, temperature, and reaction time. For instance, research on the enzymatic synthesis of decyl oleate (B1233923) (a similar wax ester from decanol) using Novozym 435 explored the impact of enzyme concentration and substrate mole ratio. Optimal conditions were found to include a 1:1 oleic acid–decanol mole ratio and 2.5% enzyme concentration, achieving high conversion within 60 minutes at 45 °C. researchgate.net Another study on glucose monodecanoate synthesis found that increasing enzyme concentration up to a certain point (100 mg/mL in 2-methyl-2-butanol (B152257) and 50 mg/mL in deep eutectic solvents) increased product concentration, with higher concentrations leading to a decrease. acs.org The molar ratio of substrates also significantly impacts the reaction; for glucose monodecanoate synthesis, a 2:1 ratio of glucose to vinyl decanoate resulted in higher product concentrations in some solvent systems. acs.org

Kinetic Modeling of Enzymatic Esterification Reactions

Kinetic modeling provides valuable insights into the mechanism and rate of enzymatic esterification reactions, aiding in process design and optimization. For the synthesis of wax esters, including those involving decanol, second-order reversible reaction kinetic models have been proposed and successfully used to describe experimental data. researchgate.netresearchgate.net These models help in estimating apparent kinetic constants and understanding the influence of parameters like temperature on reaction rates and equilibrium. researchgate.net Kinetic studies can reveal the relationship between reaction rate constants and temperature, often aligning with the Arrhenius equation. researchgate.net Simplified kinetic models can also be developed to describe solvent-free enzymatic synthesis of wax esters. preprints.org

Impact of Enzyme Modification (e.g., Chemical Modification, Immobilization) on Activity and Selectivity

Enzyme modification, particularly immobilization and chemical modification, can significantly impact the activity, selectivity, and stability of lipases used for decyl decanoate synthesis. Immobilization of lipases onto solid supports enhances their stability, allows for easy recovery and reuse, and can sometimes improve activity and selectivity. mdpi.comnih.govunesp.br For example, immobilization of a Candida viswanathii lipase on octyl-agarose (B13739342) showed increased stability across a wider pH range and enhanced thermostability compared to the free enzyme. unesp.br A chemically modified lipase from Thermomyces lanuginosus (cmLTL) demonstrated exceptional potential for synthesizing hydrophobic esters, including decyl decanoate, showing higher activity compared to its immobilized and native forms, particularly under solvent-free conditions. uminho.ptnih.gov Immobilized lipases have shown tolerance to non-aqueous environments and retained activity over multiple cycles. nih.gov

Solvent-Free Enzymatic Synthesis Strategies

Solvent-free enzymatic synthesis is an environmentally friendly approach that eliminates the need for organic solvents, aligning with green chemistry principles. nih.govmdpi.com Lipases, particularly immobilized forms like Novozym 435, are known to function effectively in non-aqueous media, requiring only a minimal amount of water for activity. nih.govpreprints.org Studies have successfully demonstrated the solvent-free synthesis of decyl decanoate and other hydrophobic esters using chemically modified or immobilized lipases, achieving high yields. uminho.ptnih.gov While solvent-free systems offer advantages, factors like substrate viscosity and the accumulation of product water can influence enzyme performance. mdpi.com Strategies like using very hydrophobic supports or employing techniques like ultrasound can help mitigate these issues. mdpi.com

Ultrasound-Assisted Enzymatic Synthesis for Process Intensification

Ultrasound-assisted enzymatic synthesis is a process intensification technique that can enhance reaction rates and efficiency. researchgate.net Ultrasound can improve mass transfer between the enzyme and substrates through cavitation effects, thereby boosting enzyme catalytic activity and reducing reaction times. acs.orgnih.gov Studies on the ultrasound-assisted enzymatic synthesis of decyl oleate in a solvent-free system have shown significant intensification of the reaction kinetics. nih.gov The energy generated by ultrasound can favor the interaction between the enzyme and substrate, leading to faster conversion compared to reactions without ultrasound. acs.org Parameters such as ultrasonic frequency, intensity, and duty cycle can influence the effect of ultrasound on enzyme activity. nih.gov

Chemo-Enzymatic Pathways for Decyl Decanoate and Derivatives

Chemo-enzymatic approaches combine chemical and enzymatic steps to synthesize target compounds. In the context of decyl decanoate and its derivatives, enzymes, particularly lipases, play a crucial role in catalyzing esterification or transesterification reactions under mild conditions.

One study explored the chemo-enzymatic synthesis of p-coumarate fatty esters, which involved the esterification of decanoic acid and decane-1,2-diol in the presence of Novozym 435, an immobilized lipase B from Candida antarctica. This step yielded an intermediate, 2-hydroxydecyl decanoate, which was subsequently used in further chemical transformations to produce ramified diesters. mdpi.com, nih.gov While this specific example focuses on a derivative, it illustrates the application of enzymatic esterification with decanoic acid and a decanol derivative.

Another research effort investigated the enzymatic synthesis of various hydrophobic esters, including decyl decanoate, using a chemically modified lipase from Thermomyces lanuginosus (cmLTL). uminho.pt, researchgate.net, researchgate.net This modified lipase demonstrated the ability to produce decyl decanoate with yields up to 88% in the presence of n-heptane and up to 73% under solvent-free conditions. uminho.pt, researchgate.net The study compared the performance of the chemically modified lipase to its native and immobilized forms, highlighting the potential of enzyme modification for improved esterification activity. uminho.pt, researchgate.net

Enzymatic synthesis often offers advantages such as high selectivity, milder reaction conditions, and reduced by-product formation compared to traditional chemical methods. preprints.org, nih.gov The removal of water generated during enzymatic esterification is critical to shifting the reaction equilibrium towards ester formation. Techniques for water removal include the use of molecular sieves, operating under vacuum with inert gas bubbling, or atmospheric evaporation. preprints.org, mdpi.com

Application of Deep Eutectic Solvents in Biocatalytic Synthesis

Deep eutectic solvents (DESs) have emerged as promising green reaction media for biocatalytic processes due to their biodegradability, non-toxicity, non-volatility, and ease of preparation. rsc.org, researchgate.net They can offer advantages such as improved substrate solubility and enzyme stability. researchgate.net

Hydrophobic DESs, such as those formed from menthol (B31143) and fatty acids like decanoic acid, have been investigated for lipase-catalyzed esterification reactions. acs.org, researchgate.net In some cases, the DES can act as both the reaction medium and a substrate pool simultaneously, eliminating the need for additional solvents. researchgate.net

One study explored the use of a menthol-based hydrophobic deep eutectic solvent in the lipase-mediated mechanoenzymatic synthesis of sugar esters, utilizing vinyl decanoate as an acyl donor. acs.org While the primary focus was on sugar esters, this demonstrates the potential of using decanoic acid-derived components within DES systems for biocatalytic esterification. Another study investigated a hydrophobic DES based on decanoic acid mixed with tetrabutylammonium (B224687) bromide for use in microextraction, highlighting the use of decanoic acid as a component in DES formation. mdpi.com

Research into the biocatalytic synthesis of hydroxytyrosol (B1673988) esters also utilized a sustainable liquid ionic liquid (SLIL) derived from a fatty acid, demonstrating the broader concept of using sustainable solvent systems based on fatty acid derivatives for enzymatic reactions. preprints.org, mdpi.com

Chemo-Catalytic Synthesis Routes

Traditional chemical synthesis of esters, including decyl decanoate, typically involves the esterification of a carboxylic acid with an alcohol, often requiring catalysts and elevated temperatures. nih.gov

Esterification of Decanoic Acid with Decanol using Various Catalysts (e.g., Tin Oxalate (B1200264), Stannous Oxide)

The esterification of decanoic acid with decanol to produce decyl decanoate can be catalyzed by various chemical catalysts. Tin-based catalysts, such as tin oxalate and stannous oxide, have been reported for esterification reactions. chembk.com, rsc.org, , showa-america.com, alibaba.com

One method for preparing decyl decanoate involves heating 1 mol of n-decanol and 1 mol of n-decanoic acid with 0.22 g of tin oxalate at 240 °C for 3 hours, with the removal of water using a water separator. The product is then distilled under reduced pressure. chembk.com

Another method utilizes stannous oxide as the catalyst. In this process, 348 parts of capric acid (decanoic acid), 383 parts of decyl alcohol, 0.30 parts of stannous oxide catalyst, and 1.0 parts of activated carbon are heated under a nitrogen atmosphere with stirring. chembk.com The temperature is gradually raised and maintained at 160 to 170 °C for 6 hours, with the water generated by the reaction being distilled off. chembk.com After cooling, the mixture is transferred to a dealcoholization vessel, and the temperature is maintained at 160 °C under vacuum (100 Pa) for 30 minutes. chembk.com Decyl decanoate is obtained after cooling and filtering, with an reported esterification rate of 99.3%. chembk.com

Tin oxalate has been recognized as an efficient catalyst for esterification reactions, exhibiting higher catalytic activity compared to other tin compounds in some polyester (B1180765) synthesis processes. , showa-america.com, alibaba.com Its activity is attributed to its Lewis acidity.

Optimization of Reaction Conditions (Temperature, Time, Reactant Ratios)

Optimization of reaction conditions is crucial for maximizing the yield and efficiency of decyl decanoate synthesis. Key parameters include temperature, reaction time, and the molar ratio of reactants (decanoic acid to decanol).

In the tin oxalate catalyzed synthesis, a temperature of 240 °C and a reaction time of 3 hours were used. chembk.com For the stannous oxide catalyzed reaction, a temperature range of 160 to 170 °C and a reaction time of 6 hours were reported. chembk.com

Enzymatic synthesis conditions have also been optimized for various esters. For example, in the enzymatic synthesis of decyl oleate (a similar wax ester), optimal conditions using Novozym 435 were found to be a 1:1 oleic acid-decanol mole ratio, 2.5% enzyme concentration, 45 °C temperature, and 60 minutes reaction time. researchgate.net While these conditions are for a different fatty acid, they illustrate the parameters considered in optimizing enzymatic esterification.

Research on optimizing enzymatic ester synthesis in solvent-free systems has explored the relationship between substrate molar ratio, biocatalyst loading, and conversion. mdpi.com This work suggests that a simplified approach considering the "Substrate-Enzyme Ratio" (SER) can be used as a tool for designing experiments and optimizing conditions. mdpi.com

Green Chemistry Principles in Decyl Decanoate Synthesis

The application of green chemistry principles in the synthesis of decyl decanoate aims to reduce the environmental impact of the production process. This includes minimizing waste, using renewable resources, avoiding hazardous solvents, and employing energy-efficient methods. preprints.org, nih.gov, researchgate.net

Biocatalytic synthesis using lipases aligns well with green chemistry principles due to the mild reaction conditions (lower temperatures and pressures), reduced need for organic solvents (or the use of more environmentally friendly alternatives like DESs or solvent-free systems), and the production of high-purity products with fewer by-products. preprints.org, nih.gov, mdpi.com, researchgate.net The use of solvent-free systems in enzymatic ester synthesis is a significant step towards greener production. uminho.pt, preprints.org, researchgate.net, nih.gov

Deep eutectic solvents are considered a greener alternative to traditional organic solvents and ionic liquids in biocatalysis due to their favorable properties. rsc.org, researchgate.net

Chemically modified lipases that show high activity in solvent-free conditions also contribute to greener synthesis. uminho.pt, researchgate.net

Novel Synthetic Strategies and Process Intensification in Decyl Decanoate Production

Novel synthetic strategies and process intensification techniques aim to improve the efficiency, sustainability, and economic viability of decyl decanoate production.

Process intensification involves implementing innovative technologies and methodologies to significantly enhance chemical processes. In the context of ester synthesis, this can include techniques like ultrasound and microwave irradiation. researchgate.net, researchgate.net These methods can lead to increased reaction rates, reduced reaction times, higher product yields, and decreased energy consumption. researchgate.net, researchgate.net

While specific studies on the application of ultrasound or microwave irradiation directly to decyl decanoate synthesis were not prominently found, these techniques have been successfully applied to the enzymatic synthesis of other esters. For example, ultrasound has been used to intensify the enzymatic synthesis of decyl oleate in a solvent-free system, leading to improved reaction efficiency. preprints.org, mdpi.com Microwave-assisted enzymatic synthesis has also been explored for various esters, demonstrating potential for higher productivities and reduced reaction times. researchgate.net, researchgate.net

Another area of novel strategies includes the development of more efficient catalysts, both chemical and enzymatic, and the exploration of alternative reaction media beyond traditional organic solvents. The use of engineered enzymes or whole-cell biocatalysts for fatty acid derivative production represents a frontier in sustainable synthesis. google.com, google.com

The development of simplified methods for optimizing enzymatic ester synthesis, such as the use of the Substrate-Enzyme Ratio (SER) concept, can also be considered a novel strategy for improving process efficiency. mdpi.com

Synthesis MethodCatalyst/EnzymeKey ConditionsReported Outcomes (if available for Decyl Decanoate)Source
Chemo-Enzymatic EsterificationNovozym 435 (Immobilized Candida antarctica lipase B)Esterification of decanoic acid and decane-1,2-diolIntermediate 2-hydroxydecyl decanoate produced. mdpi.com
Enzymatic EsterificationChemically modified Thermomyces lanuginosus lipase (cmLTL)Stoichiometric ratio 1:1 decanoic acid:1-decanolYields up to 73% (solvent-free), 88% (n-heptane). uminho.pt
Chemo-Catalytic EsterificationTin Oxalate240 °C, 3 hours, water removalProduct distilled at 153-168 °C / 0.8 mbar. chembk.com
Chemo-Catalytic EsterificationStannous Oxide160-170 °C, 6 hours, N2 atmosphere, water removal, vacuum dealcoholizationEsterification rate 99.3%. chembk.com
Biocatalytic Synthesis in DESLipase (e.g., Candida antarctica lipase B - Novozym 435)Hydrophobic DES (e.g., menthol:decanoic acid)Explored for sugar esters using vinyl decanoate. acs.org

Iii. Biodegradation and Environmental Fate of Decyl Decanoate

Mechanistic Studies of Decyl Decanoate (B1226879) Biodegradation

The biodegradation of decyl decanoate primarily involves the breakdown of the ester linkage and the subsequent metabolism of the resulting alcohol and fatty acid chains. This process is largely mediated by microbial activity in various environmental settings.

Microorganisms Involved in Decyl Decanoate Degradation

A variety of microorganisms, particularly bacteria and fungi, are known to degrade esters and hydrocarbons, which are structural components of decyl decanoate. While specific studies focusing solely on decyl decanoate degrading microorganisms are limited in the provided search results, research on the degradation of similar compounds, such as fatty acid esters and alkanes, provides relevant insights. For instance, studies on the biodegradation of dialkyldimethylammonium salts, which also contain alkyl chains, have identified Pseudomonas fluorescens as a bacterium capable of degrading such compounds, with decanoate identified as an intermediate europa.eu. Aerobic hydrocarbon-degrading bacteria are known to utilize alkanes as carbon and energy sources wur.nl. The degradation of fatty acid esters is expected to occur extensively, as the constituent fatty acids are generally rapidly biodegraded scbt.com.

Biochemical Pathways of Ester Hydrolysis and Alkyl Chain Metabolism

The initial step in the biodegradation of decyl decanoate is the hydrolysis of the ester bond, cleaving it into decyl alcohol and decanoic acid. This hydrolysis is typically catalyzed by microbial esterases and lipases frontiersin.org.

Following hydrolysis, the resulting decanoic acid (a fatty acid) and decyl alcohol (a fatty alcohol) undergo further metabolic breakdown. Fatty acids are primarily metabolized through the beta-oxidation pathway, a central metabolic route in microorganisms for breaking down fatty acids into acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water nih.govtaylorandfrancis.com. For decanoic acid, this involves the sequential removal of two-carbon units from the carboxyl end of the molecule nih.gov.

Decyl alcohol, a primary alcohol, is expected to be oxidized to the corresponding aldehyde (decanal) and then to the fatty acid (decanoic acid) taylorandfrancis.com. This decanoic acid would then also enter the beta-oxidation pathway. Aerobic degradation of alkanes, which are structurally similar to the alkyl chains in decyl decanoate and decyl alcohol, often begins with the oxidation of the terminal methyl group to form a primary alcohol, followed by further oxidation to the corresponding fatty acid wur.nltaylorandfrancis.com.

While specific detailed biochemical pathways for decyl decanoate were not extensively detailed in the provided results, the general mechanisms for ester hydrolysis and the subsequent metabolism of the resulting fatty acid and alcohol components through established pathways like beta-oxidation are well-documented for similar compounds nih.govtaylorandfrancis.com.

Influence of Environmental Factors on Biodegradation Kinetics (e.g., pH, Temperature, Salinity)

Environmental factors significantly influence the kinetics of biodegradation. pH, temperature, and salinity are key parameters that affect microbial activity and the bioavailability of the compound.

pH can affect microbial growth kinetics, enzymatic activity (including esterases and lipases), and the transport of substrates into microbial cells researchgate.net. For instance, the stability and activity of biosurfactants, which can influence the bioavailability of hydrophobic compounds like decyl decanoate, are affected by pH researchgate.netpsu.ac.th. Some microorganisms have optimal pH ranges for growth and biosurfactant production, which in turn impacts their ability to degrade hydrocarbons researchgate.netscielo.br.

Temperature influences the rate of enzymatic reactions and microbial growth. Biodegradation rates generally increase with temperature up to an optimal point, beyond which enzyme denaturation or decreased microbial viability can occur psu.ac.thscielo.br. Studies on the biodegradation of other compounds have shown temperature-dependent degradation rates scielo.br.

Salinity can also impact microbial activity, particularly in aquatic and soil environments. High salinity can be inhibitory to many microorganisms, although some adapted or halotolerant strains are capable of degradation in saline conditions wur.nlresearchgate.netpsu.ac.th. The effectiveness of biosurfactants in enhancing the solubility and bioavailability of hydrophobic compounds can also be affected by salinity researchgate.net.

Environmental Compartmentalization and Distribution

The distribution of decyl decanoate in the environment among different compartments (water, soil, air, sediment, and biota) is governed by its physicochemical properties and interactions with the environment.

Adsorption and Desorption Phenomena in Various Environmental Matrices

Adsorption and desorption play a crucial role in the environmental fate of decyl decanoate, influencing its mobility and bioavailability. As a relatively non-polar organic compound with a log Kow predicted to be around 8.7 uni.lu, decyl decanoate is expected to have a tendency to adsorb to organic matter and solid phases in soil and sediment scbt.comnih.gov.

Adsorption to soil and sediment particles can limit the concentration of decyl decanoate in the aqueous phase, potentially reducing its bioavailability for microbial degradation in water nih.gov. However, microorganisms in soil and sediment environments can still access and degrade adsorbed compounds. The extent of adsorption is influenced by the properties of the environmental matrix, such as organic carbon content and particle size, as well as the properties of the compound itself nih.gov.

Desorption, the release of the compound from the adsorbed state back into the surrounding medium, is also an important process that can affect the long-term availability of decyl decanoate for degradation or other processes. The dynamics of adsorption and desorption are complex and can be influenced by factors like temperature, pH, and the presence of other substances researchgate.netcopernicus.org.

Studies on the environmental fate of fatty acid esters, as a group including decyl decanoate, suggest that fugacity modeling indicates similar distribution patterns in air, water, soil, and sediment compartments scbt.com. At the start of one study on the inherent biodegradability of didecyldimethylammonium chloride, which shares structural similarities with decyl decanoate, adsorption to sludge was observed europa.eu.

Bioavailability and Bioconcentration Potential

Bioavailability refers to the extent to which a substance is available to be taken up by living organisms, including microorganisms for degradation or other organisms for accumulation. For hydrophobic compounds like decyl decanoate, adsorption to soil or sediment can reduce its bioavailability in the aqueous phase nih.gov. However, microorganisms in direct contact with the solid phase can still facilitate degradation. The production of biosurfactants by microorganisms can enhance the bioavailability of hydrophobic substrates by increasing their solubility in water or facilitating their transfer to the microbial cell surface researchgate.netpsu.ac.th.

Bioconcentration is the accumulation of a substance in the tissues of an organism to concentrations higher than those in the surrounding environment. The potential for bioconcentration is generally related to a compound's lipophilicity, often estimated by its log Kow. With a predicted log Kow of 8.7 uni.lu, decyl decanoate has a high potential for bioconcentration in aquatic organisms scbt.comeuropa.euwayne.edu. However, rapid biodegradation can limit the actual extent of bioconcentration in the environment scbt.com. While some fatty acid esters are considered to have a high potential for bioaccumulation wayne.edu, the extensive biodegradation expected for this class of compounds can mitigate this risk scbt.com.

The European Chemicals Agency (ECHA) considers fatty acid triesters, a class that includes compounds structurally related to decyl decanoate, to be generally of low toxicity and biodegradable, which reduces their environmental persistence ontosight.ai. Information on the bioaccumulation of fatty acids, C8-C18 (even numbered), decyl esters, which includes decyl decanoate, is assessed in registration dossiers, considering aquatic/sediment and terrestrial compartments europa.eu.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Decyl decanoate74247
Decanoic acid2969
Decyl alcohol3893
Decanal (B1670006)31239
Acetyl-CoA444493
Carbon dioxide280
Water962

Data Table: Predicted Properties of Decyl Decanoate

PropertyValueSource
Molecular FormulaC20H40O2 uni.lu
Molecular Weight312.54 g/mol fishersci.pt
XlogP (predicted)8.7 uni.lu

Ecotoxicological Assessment of Decyl Decanoate and its Metabolites

The ecotoxicological assessment of a chemical compound like Decyl decanoate is crucial for understanding its potential impact on various environmental compartments and the organisms within them. These assessments typically involve evaluating the compound's toxicity to aquatic and terrestrial organisms and, increasingly, utilizing predictive models to estimate potential environmental effects.

Aquatic Ecotoxicity Studies

Aquatic ecotoxicity studies are designed to determine the potential harmful effects of a substance on organisms living in water, such as fish, invertebrates, and algae. For compounds like Decyl decanoate, which is characterized by its insolubility in water, the assessment of aquatic toxicity can be influenced by its physical properties fishersci.comcymitquimica.com. The low water solubility suggests that the exposure concentration in the aqueous phase may be limited, although the compound could potentially accumulate in sediments or biological tissues.

Standard ecotoxicological tests for aquatic environments typically involve exposing test organisms to various concentrations of the substance and observing effects such as mortality, immobility, or reduced growth or reproduction over a defined period. The European Chemicals Agency (ECHA) registration dossier for the group of "Fatty acids, C8-C18 (even numbered), decyl esters," which includes Decyl decanoate, lists endpoints for short-term and long-term toxicity to fish, aquatic invertebrates, and aquatic algae and cyanobacteria europa.eu. While the specific experimental data for Decyl decanoate were not detailed in the provided search results, the existence of these endpoints in regulatory dossiers indicates that such studies are relevant for this class of compounds europa.eu.

Studies on the toxicity of other aliphatic esters and related compounds to aquatic organisms, such as the protozoan Tetrahymena pyriformis, highlight the importance of hydrophobicity (often represented by logP or logKow) as a key factor influencing toxicity, particularly via a narcosis mechanism farmaciajournal.comfarmaciajournal.com. Given Decyl decanoate's insolubility in water, it is expected to have a high logP, suggesting that if exposure occurs, narcosis could be a potential mode of toxic action fishersci.comcymitquimica.comfarmaciajournal.comfarmaciajournal.com. However, specific experimental aquatic ecotoxicity data (e.g., LC50 or EC50 values) for Decyl decanoate were not available in the provided search snippets. One safety data sheet indicated that the ecotoxicity of Decyl decanoate was "Not determined" aksci.com.

Terrestrial Ecotoxicity Assessments

Terrestrial ecotoxicity assessments evaluate the potential effects of a substance on organisms living in soil environments, including soil macroorganisms, terrestrial arthropods, and terrestrial plants europa.eu. Similar to aquatic environments, the fate and effects of Decyl decanoate in soil would be influenced by its physical and chemical properties, such as its low water solubility and potential for persistence fishersci.com.

The ECHA registration dossier for the group of decyl esters of C8-C18 fatty acids also includes endpoints for terrestrial toxicity, indicating that assessments in this compartment are considered relevant for these substances europa.eu. These assessments typically involve exposing soil organisms or plants to the substance mixed into the soil matrix and observing various endpoints like survival, reproduction, or growth.

While direct experimental data on the toxicity of Decyl decanoate to specific terrestrial organisms were not found in the provided search results, its presence in soil has been noted in studies examining its impact on grape fruit quality under salt-alkali stress mdpi.com. This context, however, describes the correlation between soil properties and Decyl decanoate content in berries rather than a direct assessment of its toxicity to soil organisms mdpi.com. The general understanding of ester ecotoxicology and the inclusion of terrestrial endpoints in regulatory frameworks for this substance group suggest that potential effects on soil ecosystems are a consideration, even in the absence of specific data in the provided snippets.

Development of Predictive Models for Environmental Impact

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, play an increasingly important role in assessing the potential environmental impact of chemical compounds. QSAR models aim to establish relationships between the chemical structure of a substance and its biological activity or toxicity, allowing for the prediction of effects without the need for extensive experimental testing farmaciajournal.comfarmaciajournal.com.

For aliphatic esters, including compounds structurally related to Decyl decanoate, QSAR models have been developed to predict toxicity to various organisms, particularly in aquatic environments using test systems like Tetrahymena pyriformis farmaciajournal.comfarmaciajournal.com. These models often utilize molecular descriptors that capture properties relevant to the compound's interaction with biological systems, such as hydrophobicity (logP) and molecular shape or size farmaciajournal.comfarmaciajournal.com. The principle behind the toxicity of many esters, including Decyl decanoate, is often attributed to a narcosis mode of action, which is closely related to their lipophilicity and ability to accumulate in biological membranes farmaciajournal.comfarmaciajournal.com.

Given that Decyl decanoate is an ester with significant hydrophobicity, QSAR modeling approaches are relevant for predicting its potential ecotoxicity fishersci.comcymitquimica.comfarmaciajournal.comfarmaciajournal.com. While specific QSAR predictions for Decyl decanoate were not presented in the provided snippets, the successful application of these models to other aliphatic esters demonstrates their utility in estimating the potential environmental hazards of this class of compounds based on their molecular structure and physicochemical properties farmaciajournal.comfarmaciajournal.com. These predictive tools can help prioritize substances for further testing and inform environmental risk assessments.

Iv. Role of Decyl Decanoate in Biochemical and Biological Systems

Natural Occurrence and Biosynthesis

Decyl decanoate (B1226879) has been identified as a naturally occurring compound in various biological sources. nih.gov Its presence has been reported in both the animal and plant kingdoms. nih.govnih.gov

Decyl Decanoate in Honeybee Queen Glandular Secretions

Decyl decanoate is a significant component of the glandular secretions of honeybee queens (Apis mellifera L.). tandfonline.comresearchgate.net Specifically, it has been found to be a dominant component in the extracts of the abdominal tergite glands of virgin honeybee queens, particularly those between 3 and 10 days old. tandfonline.comresearchgate.netscientificbeekeeping.co.uk In contrast, it is present in very small amounts or absent in younger queens (0-2 days old). tandfonline.comresearchgate.net Along with other longer chain-length esters of decanoic acid, decyl decanoate contributes to the chemical profile of these secretions. tandfonline.comscientificbeekeeping.co.uk

Presence in Plant Extracts and Metabolites

Decyl decanoate has also been detected in plant extracts and is considered a plant metabolite. nih.govnih.gov It has been reported in species such as Mandragora autumnalis and Mandragora officinarum. nih.gov Additionally, it has been found as a volatile aroma compound in grape fruit (Vitis vinifera), particularly in the 'Cabernet Sauvignon' variety. mdpi.com Its presence in grape berries can be influenced by factors such as soil conditions and microbial inoculants. mdpi.com Other plant sources where decyl decanoate or related decanoate esters have been noted include Echinophora tenuifolia and guava fruit (where hexyl decanoate was found). nih.govthegoodscentscompany.com

Enzymatic Pathways in Biological Synthesis

The biological synthesis of esters like decyl decanoate typically involves enzymatic esterification. This process involves the reaction between a fatty acid (decanoic acid) and a fatty alcohol (decanol). While specific enzymatic pathways for decyl decanoate biosynthesis in organisms are not extensively detailed in the provided information, the enzymatic synthesis of similar fatty acid esters has been studied using lipases. uminho.ptresearchgate.net For instance, lipases from Thermomyces lanuginosus have been shown to catalyze the synthesis of decyl decanoate through esterification of decanoic acid and 1-decanol. uminho.pt This enzymatic approach offers advantages over chemical synthesis, such as milder reaction conditions. uminho.pt

Biological Activities and Interactions

Decyl decanoate plays roles in biological systems, particularly in chemical communication and interactions with lipid structures.

Pheromonal Effects and Chemical Ecology

In honeybees, decyl decanoate is implicated in pheromonal communication, acting as a potential pheromone component. researchgate.netresearchgate.net Its presence in the tergal gland secretions of virgin queens suggests a role in mediating interactions with other bees. scientificbeekeeping.co.ukresearchgate.netnih.gov These tergal gland secretions, containing decyl decanoate and other esters, have been shown to have both primer and releaser effects on worker honeybees. nih.gov They can influence worker behavior, such as retinue formation around the queen and potentially contribute to drone attraction during mating flights. scientificbeekeeping.co.uknih.govmdpi.com Research indicates that the blend of compounds from different queen glands, including the tergal glands, contributes to the complex queen signal that regulates colony social dynamics. nih.govmdpi.com Decyl decanoate has also been identified as a component of the trail pheromone in certain stingless bee species, such as Trigona corvina, where its relative proportion can vary between nests. una.ac.cr

Interactions with Biological Membranes and Lipid Systems

Esters, including fatty acid esters like decyl decanoate, can interact with biological membranes and lipid systems. These interactions are influenced by their hydrophobic nature. mdpi.com Studies on model membrane systems, such as vesicles formed from single-chain amphiphiles like decanoic acid and decanoate, provide insights into how such lipid molecules can self-assemble and interact with their environment. nih.govresearchgate.netresearchgate.net While decyl decanoate itself is a wax monoester rather than a single-chain amphiphile, its structure, comprising decanoic acid and decanol (B1663958) moieties, suggests it would readily partition into lipid environments. nih.gov The interaction of fatty acid esters with lipid membranes can be relevant in various biological processes, including the transport of molecules across membranes or the modulation of membrane properties. mdpi.com For example, studies investigating the extraction of membrane proteins have utilized compounds like decyl maltoside, highlighting the use of molecules with lipophilic domains to interact with biological membranes. grafiati.com The design of molecules intended to interact with biological membranes, such as certain antifungal agents, considers the importance of lipophilicity and the ability to interact with lipid bilayers. mdpi.com

Table 1: Mentioned Compounds and their PubChem CIDs

Compound NamePubChem CID
Decyl decanoate74247
Decanoic acid296
Decanol31292
Ethyl decanoate8048
Hexyl decanoate10448-26-7 (CAS, CID not readily available in search results)
Octyl decanoate10448-27-8 (CAS, CID not readily available in search results)
Dodecanoic acid8916
ortho-Aminoacetophenone7951
(Z)-9-Octadecenoic acid445639
Methyl p-hydroxybenzoate (HOB)7981
9-oxo-(E)-2-decenoic acid (9-ODA)5283307
Decyl maltoside107805

Data Table: Decyl Decanoate Presence in Honeybee Queen Tergite Glands

Queen Age (days)Decyl Decanoate Presence
0-2Very small amounts or absent
3-10Dominant component

Data Table: Decyl Decanoate in Trigona corvina Trail Pheromone

Nest OriginRelative Proportion of Decyl Decanoate
Nest 1.1Varied (part of a blend)
Nest 1.2Varied (part of a blend)
Nest 1.3Varied (part of a blend)
Nest 1.4Varied (part of a blend)
Nest 1.5Varied (part of a blend)
Nest 2.1Varied (part of a blend)
Nest 2.2Varied (part of a blend)
Nest 2.3Varied (part of a blend)
Nest 3.1Varied (part of a blend)

Role as a Biochemical Reagent in Molecular Biology and Proteomics Research

Information specifically detailing the widespread use of decyl decanoate as a biochemical reagent in standard molecular biology and proteomics research is limited in the provided search results. However, related compounds and the general properties of fatty acid esters offer some context. Decyl decanoate is available as a biochemical reagent for life science research medchemexpress.comfishersci.ca.

Some studies explore the use of alkyl groups, including decyl and decanoate moieties, in the context of protein interaction analysis. For instance, research into improved methods for protein detection has investigated the effect of polymers with decyl and decanoate alkyl groups on the specificity of protein error indicators used in assays, such as those for human serum albumin in urine google.com. These polymers influenced the sensitivity of the test for different proteins, suggesting that compounds incorporating these alkyl chains can interact with proteins and affect their behavior in in vitro assay systems google.com.

While not directly about decyl decanoate, studies on other fatty acid esters, such as dodecyl decanoate, mention their use in lipid metabolism studies in cell culture media to investigate cellular responses to lipid-based stimuli . This suggests a potential, albeit not specifically detailed for decyl decanoate, for fatty acid esters to be used as tools to introduce specific lipid moieties into cellular systems for research purposes.

The availability of decyl decanoate as a biochemical reagent indicates its use in various laboratory applications, though the specific details of its application in molecular biology and proteomics as a primary reagent like common detergents or buffers are not prominently featured in the search results medchemexpress.comfishersci.ca.

Metabolic Pathways and Biological Transformation of Decyl Decanoate

The primary metabolic transformation of decyl decanoate in biological systems is expected to be enzymatic hydrolysis. This process would yield its constituent alcohol, decanol, and fatty acid, decanoic acid. The subsequent metabolic fate is then determined by the pathways that process these hydrolysis products.

Enzymatic Hydrolysis in Biological Systems

As an ester, decyl decanoate is subject to hydrolysis catalyzed by esterases or lipases present in various tissues ulisboa.pt. This enzymatic cleavage breaks the ester bond, releasing decanoic acid (a medium-chain fatty acid) and decanol (a fatty alcohol) .

The mechanism of action for fatty acid esters, including those with C8-C10 and C12-C18 alkyl chains, involves enzymatic hydrolysis by tissue-specific esterases . This hydrolysis is a crucial step that allows the resulting fatty acids and alcohols to enter downstream metabolic pathways .

Research on enzymatic synthesis of esters, including decyl decanoate, using lipases highlights the reversible nature of these reactions, where lipases can catalyze both esterification and hydrolysis depending on the reaction conditions uminho.ptresearchgate.net. This underscores the role of these enzymes in the biological processing of fatty acid esters.

Catabolism of Decanoate Moiety

Upon hydrolysis of decyl decanoate, the decanoate moiety becomes decanoic acid (also known as capric acid), a saturated medium-chain fatty acid (C10:0) wikipedia.org. Medium-chain fatty acids are primarily metabolized through beta-oxidation, a process that occurs in the mitochondria and, to some extent, peroxisomes frontiersin.orgnih.govlibretexts.org.

Beta-oxidation involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, in the form of acetyl-CoA libretexts.orgdducollegedu.ac.in. For decanoic acid, this process would involve multiple cycles of oxidation, hydration, oxidation, and thiolysis, ultimately yielding five molecules of acetyl-CoA.

Unlike long-chain fatty acids, which require the carnitine shuttle to enter the mitochondrial matrix, medium-chain fatty acids like decanoic acid can cross the inner mitochondrial membrane more readily, especially those up to C8 nih.gov. Once inside the mitochondria, they are activated to their CoA esters and enter the beta-oxidation spiral nih.govlibretexts.org.

The acetyl-CoA produced from the beta-oxidation of decanoic acid can then enter the citric acid cycle for complete oxidation to carbon dioxide, generating ATP, or it can be used for the synthesis of ketone bodies in the liver, particularly during periods of fasting or ketogenic diets wikipedia.orgfrontiersin.orglibretexts.org.

Studies comparing the metabolism of different medium-chain fatty acids, such as octanoic acid (C8:0) and decanoic acid (C10:0), in specific cell types like astrocytes have shown differences in their metabolic fates and the production of ketone bodies frontiersin.org. While both undergo beta-oxidation, the efficiency and downstream products can vary depending on the cell type and metabolic state frontiersin.org.

The decanol moiety, the other hydrolysis product, can also undergo metabolism. Alcohols are typically oxidized to aldehydes and then to carboxylic acids taylorandfrancis.com. Thus, decanol can be oxidized to decanal (B1670006) and subsequently to decanoic acid, which would then enter the beta-oxidation pathway as described above taylorandfrancis.com.

A simplified overview of the metabolic fate of decyl decanoate is presented in the table below:

StepProcessLocation (Primary)Products
1. HydrolysisEnzymatic HydrolysisTissues (e.g., gut, liver)Decanoic acid, Decanol
2. Decanoic AcidBeta-OxidationMitochondriaAcetyl-CoA
3. DecanolOxidationCytoplasm/MitochondriaDecanal, then Decanoic acid
4. Acetyl-CoACitric Acid CycleMitochondriaCO2, ATP, NADH, FADH2
5. Acetyl-CoA (Liver)KetogenesisMitochondriaKetone Bodies

Role in Lipid Metabolism and Signaling Pathways

The decanoate moiety, as decanoic acid, is a medium-chain fatty acid that plays a role in lipid metabolism. Medium-chain fatty acids are readily oxidized and are a rapid source of energy wikipedia.orgnih.gov. Unlike long-chain fatty acids, they are not typically re-esterified into triglycerides for storage in adipose tissue to a significant extent and are preferentially transported to the liver via the portal vein wikipedia.orgnih.gov.

Decanoic acid can influence various aspects of lipid metabolism. Studies have shown that decanoic acid can stimulate fatty acid synthesis in certain cell types, such as glioblastoma cells, highlighting differential metabolic effects compared to shorter medium-chain fatty acids like octanoic acid nih.govfrontiersin.org. This suggests that the chain length of medium-chain fatty acids can influence their specific roles in cellular lipid metabolism.

Beyond serving as an energy substrate, decanoic acid has been implicated in signaling pathways. Research has indicated that decanoic acid can act as a direct ligand for PPARγ (peroxisome proliferator-activated receptor-gamma), a nuclear receptor that regulates fatty acid storage and glucose metabolism labmedica.com. Binding to PPARγ can influence the expression of genes involved in lipid uptake and adipogenesis labmedica.com. Studies in diabetic mouse models have shown that decanoic acid treatment improved glucose sensitivity and lipid profiles, suggesting a role in metabolic regulation through PPARγ activation labmedica.com.

Furthermore, decanoic acid has been shown to reduce oxidative stress levels in neuroblastoma cells, potentially promoting neuronal health researchgate.netnih.gov. This effect appears to be independent of ketone body levels and may involve the upregulation of catalase activity researchgate.net.

V. Advanced Materials Science and Engineering Applications of Decyl Decanoate

Decyl Decanoate (B1226879) in Formulation Science

Decyl decanoate is a versatile ingredient in formulation science, particularly within the cosmetic and pharmaceutical industries. cymitquimica.comchemimpex.com Its properties contribute to enhanced texture and stability in various products. cymitquimica.comchemimpex.com

Influence on Rheological Properties and Stability of Formulations

Decyl decanoate contributes to the stability and performance of formulations. acs.org Studies have shown that formulations containing decyl decanoate exhibit superior spreadability compared to those containing silicones and are comparable to formulations utilizing commercially available alternatives. acs.org Rheological and texture analyses are commonly employed to characterize and evaluate new esters like decyl decanoate, providing crucial information about a product's flow behavior, spreadability, firmness, and consistency. acs.org The chemical structure, molecular weight, spreading characteristics, viscosity, surface tension, volatility, and lubricity of an emollient all influence its perception and function within a formulation. acs.org Stability tests, including storage at various temperatures and centrifugation, are conducted to assess the long-term stability of formulations containing these esters. acs.org

Interactions with Other Formulation Components (e.g., Silicones, Deep Eutectic Solvents)

Research explores the use of ester-based emollients, including decyl decanoate, as alternatives to conventional silicones in cosmetic formulations due to concerns about silicone bioaccumulation. acs.org These novel esters have demonstrated great stability and performance in tested formulations, offering superior spreadability compared to formulations containing silicones. acs.org Molecular modeling techniques are utilized to understand the molecular features influencing component distribution and to differentiate formulations where phase separation may occur with silicones or their alternatives. acs.org This allows for optimization of the production process by predicting the function of new esters in a formulation. acs.org

Furthermore, studies have investigated the incorporation of organic deep eutectic solvents (DESs) and ester-based emollients in place of conventional silicones. acs.org Formulations containing a specific glycerol:lactic acid eutectic mixture (15% w/w) along with novel esters like decyl decanoate have shown great stability, with the DES acting as a solvent and exhibiting thickener-like behavior. acs.orguminho.pt The composition of DESs is critical for factors such as electrostatic interaction, selectivity, and efficient separation within a formulation. acs.org Decanoic acid, a component related to decyl decanoate, has been used in the preparation of hydrophobic DESs, and the mole ratio of components in the DES can influence extraction efficiency due to viscosity changes. acs.org Low viscosity in DESs can lead to higher diffusivity, improving the extraction efficiency of target analytes. acs.org

Utilization in Novel Material Development

Decyl decanoate and related decanoate systems show potential in the development of novel materials, particularly in the areas of surfactant systems, self-assembled structures, drug delivery, and bio-based materials.

Role in Surfactant Systems and Self-Assembled Structures (e.g., Micelles, Vesicles)

Fatty acids and their derivatives, including decanoates, are known to form various self-assembled structures in aqueous solutions, such as micelles and vesicles, depending on factors like concentration and pH. researchgate.netnih.govresearchgate.net At pH conditions where the anionic form dominates, fatty acids typically exist in micelles, while vesicles or liposomes can form near the apparent pKa where both protonated and deprotonated forms are present. nih.gov Mixtures of decanoic acid and sodium decanoate have been shown to form micelles or vesicles above their critical concentrations. researchgate.net These self-assembled structures coexist with non-micellized or non-vesiculized decanoate. researchgate.net The pH range for vesicle existence in decanoic acid/decanoate systems has been identified through techniques like titration curves, differential scanning calorimetry, and electron microscopy. researchgate.net Decanoic acid/decanoate vesicles can be sized down using techniques like extrusion to form stable, mainly unilamellar vesicles with diameters typically less than 100 nm. researchgate.net The addition of co-surfactants, such as sodium dodecylbenzenesulfonate, to decanoic acid can aid in vesicle formation even at acidic pH ranges. researchgate.net Decanoate micelles have also been applied as reaction modifiers in chemical processes. researchgate.net

Studies on catanionic surfactant systems, formed by mixing cationic and anionic surfactants, have shown that extending the alkyl chain of the carboxylate surfactant, such as using a decanoate, can lead to the formation of a vesicle phase in diluted solutions. uni-regensburg.de The transition from micelles to vesicles can also occur through simple dilution with water at a constant cationic/anionic mixing ratio. uni-regensburg.de This phenomenon is of significant interest for applications like drug encapsulation, where a drug solubilized in the micellar phase could be encapsulated in catanionic vesicles through dilution. uni-regensburg.de

Potential in Drug Delivery Systems and Bio-based Materials

Fatty acid vesicles, which include those formed by decanoic acid, are natural biomaterials with bilayer structures that offer potential advantages for drug and gene delivery. researchgate.netmdpi.com While the formation of traditional fatty acid vesicles is often limited to neutral to alkaline conditions, the incorporation of non-ionic surfactants, such as polysorbate 80 (TW80), can extend the pH window for vesicle formation, making them suitable for applications in varying environments, including the acidic environment of the living system. researchgate.netmdpi.com Composite vesicles formed by decanoic acid and polysorbate 80 have been used to encapsulate active compounds like quercetin, demonstrating high encapsulation efficiency and a slower release profile compared to the free compound. researchgate.netmdpi.com Skin permeability studies have shown enhanced drug penetration using these composite vesicles. researchgate.net

Decyl decanoate and similar fatty acid esters are being explored as carriers in drug delivery systems due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs. ontosight.ai Their use can potentially improve the pharmacokinetics of various therapeutic agents. Research has indicated that formulations containing dodecyl decanoate as a carrier for hydrophobic drugs showed improved drug solubility and bioavailability compared to conventional carriers, suggesting its promise for developing advanced drug delivery systems.

In the realm of bio-based materials, there is a growing interest in replacing petroleum-based materials with sustainable alternatives derived from vegetable oils. iastate.edu Fatty esters, including decanoate esters of selected polyols, have been synthesized as potential biolubricants. iastate.edu These bio-based oils can offer advantages such as lower evaporation rates and better compatibility with additive molecules compared to mineral oil-based fluids. iastate.edu Although typical vegetable oils may have limitations, the synthesis of modified fatty esters aims to meet the performance criteria required for various applications. iastate.edu The synthesis of hydrophobic esters, including decyl decanoate, using enzymatic catalysis under solvent-free conditions is an area of research aligned with green chemistry principles, highlighting the potential for sustainable production of these compounds for various industrial applications. researchgate.netuminho.pt

Engineering Aspects of Decyl Decanoate Production and Application

The industrial production of Decyl decanoate involves specific engineering considerations related to process design, optimization, quality control, and analytical characterization to ensure efficiency, purity, and consistency on a large scale.

Process Design and Optimization for Industrial Scale Synthesis

The synthesis of Decyl decanoate typically involves the esterification reaction between decanol (B1663958) and decanoic acid uni.lu. This reaction can be carried out through traditional chemical routes or increasingly, via enzymatic biocatalysis, which aligns with green chemistry principles by potentially using lower temperatures and avoiding harsh solvents.

Traditional chemical synthesis often employs high temperatures and inorganic catalysts. While established, this method may necessitate additional purification steps to remove catalyst residues and byproducts, impacting environmental sustainability and energy efficiency.

Enzymatic synthesis, utilizing lipases, presents a promising alternative for industrial production. Lipases, particularly immobilized forms, can catalyze the esterification reaction under milder conditions, including solvent-free systems. Optimization studies in enzymatic synthesis focus on factors such as enzyme concentration, reaction temperature, and the molar ratio of reactants to maximize yield and efficiency. For instance, research has explored the use of immobilized lipase (B570770) from Thermomyces lanuginosus for the synthesis of wax esters, including cetyl decanoate, demonstrating the potential for high conversion rates under optimized conditions. Achieving high conversion rates, such as 92.5% in heptane (B126788) medium or 85.4% in a solvent-free system, has been reported by optimizing parameters like enzyme concentration and reaction time. The reusability of the enzyme catalyst is also a critical factor for the economic viability of industrial biocatalysis, with some immobilized lipases demonstrating activity over multiple cycles.

Process design for industrial scale-up of ester synthesis, particularly biocatalytic routes, requires kinetic and mass transfer studies to facilitate the transition from laboratory to large-volume reactors. Continuous flow synthesis is another engineering approach being explored for industrial applications, offering potential advantages in efficiency and control. Optimizing continuous processes involves adjusting parameters such as catalyst particle size, reaction temperature, and stoichiometry to achieve desired product selectivity. For example, in the oxidative esterification of alcohols, including 1-decanol, adjusting reaction temperature and oxidant stoichiometry in a continuous flow system can influence the selectivity between acid and ester products.

The choice of catalyst is central to process design. Chemical catalysts like tin oxalate (B1200264) or stannous oxide have been used in traditional esterification, often at elevated temperatures. Biocatalytic approaches favor lipases, with commercial immobilized lipases being a popular choice for their ease of use and availability. The development of chemically modified lipases can further enhance enzyme performance and reduce reliance on organic solvents.

Quality Control and Analytical Characterization in Industrial Contexts

Maintaining high purity and consistent quality is paramount for Decyl decanoate in industrial applications, particularly in sensitive sectors like cosmetics and pharmaceuticals nih.gov. Quality control in an industrial context relies on robust analytical characterization methods to verify the identity, purity, and relevant physical properties of the synthesized product.

Key analytical techniques employed for the characterization of Decyl decanoate include Gas Chromatography (GC) to determine purity nih.govalfa-chemistry.comfishersci.co.uklipidmaps.org. Purity specifications typically range from >95% to 98-100% nih.govalfa-chemistry.comfishersci.co.uklipidmaps.org. Infrared (IR) spectroscopy is used to confirm the chemical structure of the compound fishersci.co.uk.

Physical properties are also routinely measured as part of quality control. These include boiling point, density, and refractive index nih.govalfa-chemistry.comfishersci.co.uklipidmaps.org. For example, the boiling point of Decyl decanoate is reported to be around 159 °C at 2 mmHg or 361-363 °C, its density is approximately 0.850-0.860 g/cm³, and its refractive index is typically between 1.438 and 1.446 nih.govalfa-chemistry.comfishersci.co.uklipidmaps.org. These physical constants serve as important indicators of product quality and consistency across different production batches.

Industrial quality control frameworks involve a range of services, including composition analysis, measurement, and stability testing. Rigorous analytical testing ensures that the Decyl decanoate produced meets the required specifications for its intended applications.

Vi. Computational and Analytical Methodologies in Decyl Decanoate Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a significant role in understanding the behavior of molecules at an atomic and molecular level. For compounds like decyl decanoate (B1226879), these methods can elucidate intermolecular interactions, explore reaction mechanisms, and predict various properties.

Molecular Dynamics Simulations for Elucidating Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecular systems and the interactions between molecules over time. These simulations can provide insights into the conformational landscape, diffusion, and aggregation behavior of decyl decanoate in various environments, such as in formulations or at interfaces.

Studies utilizing MD simulations have investigated the behavior of ester-based emollients, including decyl decanoate, in cosmetic formulations as alternatives to silicones. These simulations have been combined with experimental techniques to characterize the physicochemical properties, stability, and molecular distribution within formulations. figshare.comacs.org The modeling techniques applied can reveal the molecular features driving component distribution and help differentiate formulations based on how key molecules are dispersed. figshare.comacs.org This can aid in optimizing production processes by predicting the function of new esters in a formulation. figshare.comacs.org

MD simulations have also been employed to study the interactions of decanoate anions, a component of decyl decanoate, in the context of ionic liquids and their interactions with biological molecules like enzymes. For instance, molecular dynamics simulations have investigated the impact of surface-active ionic liquids, including cholinium decanoate, on the structure and function of laccase enzymes. nih.gov These simulations showed that the decanoate anion can form hydrogen bonds with laccase and can penetrate the enzyme structure, suggesting strong interactions. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, based on quantum mechanics, are valuable for studying the electronic structure of molecules and exploring reaction pathways and mechanisms. While direct QC studies specifically on decyl decanoate reaction mechanisms may be limited in readily available literature, the principles are applicable to understanding its potential transformations, such as hydrolysis or thermal decomposition.

QC calculations are widely used to study reaction mechanisms and predict properties of organic molecules and ionic liquids, including those containing decanoate anions. researchgate.neturegina.camdpi.comosti.gov These methods can determine transition states, activation energies, and reaction pathways, providing a theoretical basis for understanding how decyl decanoate might react under different conditions. For example, quantum mechanical calculations have been applied to study H-atom abstraction and β-scission reactions in hydrocarbons like n-decane, which is structurally related to the decyl part of decyl decanoate. osti.gov These types of reactions are fundamental in the thermal decomposition of long-chain molecules. QC calculations can also be used to study the structure, properties, and catalysis mechanisms involving ionic liquids with decanoate anions. researchgate.net

QSAR and Predictive Modeling for Biological and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and predictive modeling approaches aim to establish relationships between the chemical structure of a compound and its biological activity or environmental fate. These models can be used to predict properties without the need for extensive experimental testing.

Decyl decanoate has been included in datasets used for developing QSAR models to predict the aquatic toxicity of aliphatic esters. researchgate.net QSAR models can provide a cost-effective solution for estimating the environmental safety thresholds of pollutants, including esters, by establishing mathematical relationships between molecular structure and toxicity data. nih.govdcu.ie These models can predict toxicological properties independently or by incorporating various molecular descriptors. researchgate.netresearchgate.net Predictive modeling, such as using Gaussian process surrogate models, has also been applied to study the self-assembly of amphiphiles, including decanoate, into vesicles, which is relevant to understanding their behavior in aqueous environments and potential biological interactions. chemrxiv.org

A QSAR model for predicting the acute aquatic toxicity (log 1/IGC50) of aliphatic esters towards Tetrahymena pyriformis included decyl decanoate in its dataset. researchgate.net The model utilized molecular descriptors calculated with software and employed Genetic Algorithm and multiple linear regression methods to select suitable descriptors and generate correlation models. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques

Advanced analytical techniques, particularly chromatography coupled with spectroscopy, are essential for the identification, separation, and quantification of decyl decanoate in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. GC-MS is a primary method for detecting and quantifying decyl decanoate in various samples.

GC-MS analysis has been successfully used to identify and quantify decyl decanoate in biological samples, such as the fluid released by honey bee queens. researchgate.netresearchgate.net In these studies, decyl decanoate was found to be characteristic of queens. researchgate.net The technique involves separating compounds on a GC column followed by detection and fragmentation in a mass spectrometer, allowing for identification by comparing mass spectra to libraries like the NIST mass spectrometry library. nih.gov GC-MS is also applied in the analysis of volatile compounds in food products, where esters like ethyl decanoate are used as internal standards for quantification. nih.gov Furthermore, GC-MS is a standard technique for the chemical profiling of complex extracts, such as propolis, where numerous compounds, including esters, are identified and quantified based on their retention time and mass spectral fragmentation patterns. mdpi.com Standard mixtures containing fatty acid esters are also available for GC-MS, aiding in compound identification and quantification through retention time and m/z value correlation. metasci.ca

Extracted ion chromatograms from GC-MS analysis can be used to specifically visualize and confirm the presence of decyl decanoate based on its characteristic mass fragments, such as m/z 312 for the molecular ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). NMR provides detailed information about the connectivity and functional groups within a molecule.

NMR spectroscopy is routinely used for the structural elucidation and characterization of organic compounds, including esters like decyl decanoate. mdpi.comresearchgate.netresearchgate.netikm.org.mynih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete molecular structure of decyl decanoate can be confirmed. NMR is particularly valuable for verifying the structure of synthesized compounds or identifying known compounds isolated from natural sources. researchgate.netikm.org.my For instance, decyl decanoate has been identified in plant extracts, and its structure confirmed using techniques including NMR. researchgate.net NMR spectroscopy has also been used for the structural confirmation and determination of the degree of substitution in esterified cyclodextrins, including β-CD decanoate esters. mdpi.com The technique allows for the identification of individual sugar residues, their configuration, and the site of appended groups in complex molecules. nih.gov While NMR is powerful, signal overlap can be a challenge, which can sometimes be addressed using advanced multi-dimensional NMR techniques. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. For esters like decyl decanoate, characteristic absorption bands are expected to be observed, particularly those corresponding to the carbonyl (C=O) stretch and the C-O stretches of the ester group.

Research indicates that the carbonyl group in esters typically shows a major absorption band between 1730 and 1750 cm⁻¹. researchgate.net This is distinct from the carbonyl stretch in carboxylic acids, which appears between 1705 and 1720 cm⁻¹. researchgate.net Analysis of reaction products potentially containing ester bonds has shown absorption peaks around 1730.35 cm⁻¹, supporting the presence of ester functional groups. researchgate.net Commercial specifications for decyl decanoate often include confirmation of its infrared spectrum, indicating that the observed peaks conform to the expected structure. thermofisher.commyskinrecipes.comavantorsciences.com

While specific detailed FTIR spectral data for decyl decanoate with assigned peaks were not extensively found in the immediate search results, the general principles of ester FTIR analysis apply. The presence of a strong absorption band in the 1730-1750 cm⁻¹ region is a key indicator of the ester functional group in decyl decanoate. Additional bands corresponding to C-H stretching vibrations (around 2850-2960 cm⁻¹) and C-O stretching vibrations (around 1000-1300 cm⁻¹) would also be expected, consistent with its alkyl chains and ester linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. This allows for the determination of the exact mass of a compound, which can be used to confirm its elemental composition and differentiate it from other compounds with similar nominal masses.

For decyl decanoate (C₂₀H₄₀O₂), the theoretical exact mass is 312.302830514 Da, as computed by PubChem. nih.gov HRMS analysis can provide an experimentally determined exact mass that is compared to this theoretical value. This comparison is crucial for confirming the identity and purity of synthesized or isolated decyl decanoate.

While direct HRMS data specifically for decyl decanoate wasn't prominently detailed in the search results, studies involving similar compounds, such as quaternary ammonium (B1175870) carboxylate catanionic surfactants with decanoate chains, utilize HRMS (ESI+) to confirm calculated masses of related ions. semanticscholar.org This demonstrates the applicability and importance of HRMS in verifying the molecular weight and elemental composition of compounds containing decanoate moieties. The technique is sensitive enough to distinguish between molecules with very close masses, providing a high degree of confidence in identification.

Chromatographic Separation and Extraction Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of decyl decanoate from complex mixtures. Various chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed depending on the nature of the sample matrix and the required level of separation. Extraction techniques are often used as a preparatory step to isolate decyl decanoate from its source material before chromatographic analysis.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) (GC-MS), is a widely used technique for the analysis of volatile and semi-volatile compounds like decyl decanoate. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of the ions. GC analysis is commonly used to determine the purity of decyl decanoate, with specifications often indicating a purity of >95.0% or ≥97.5% by GC. vwr.comlabsolu.cathermofisher.comavantorsciences.comthermofisher.comtcichemicals.com GC-MS has been successfully used to identify decyl decanoate in various samples, including extracts from honey bee queens. researchgate.netresearchgate.net Extracted ion chromatograms from GC-MS analysis can specifically target the m/z value corresponding to decyl decanoate (m/z 312) for its identification and semi-quantitative analysis in complex matrices. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally labile compounds. Reverse phase HPLC methods with simple conditions, often using mobile phases containing acetonitrile (B52724) and water, can be used for the analysis of decyl decanoate. sielc.com For MS-compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com This technique is scalable and can be applied for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

Extraction techniques are employed to isolate decyl decanoate from its natural sources or reaction mixtures. Liquid-liquid extraction is a common method used to separate ester products from reaction mixtures. semanticscholar.org In the context of analyzing natural products, decyl decanoate has been isolated from plant extracts, such as the petroleum ether extract of Helicteres guazumifolia Kunth leaves, using techniques like column and thin layer chromatography followed by GC-MS and NMR analysis for identification. researchgate.net Superheated water extraction has also been explored as a technique for extracting plant volatiles, which could potentially include compounds like decyl decanoate. researchgate.net

These chromatographic and extraction techniques, often used in combination, are indispensable tools in the research and analysis of decyl decanoate, enabling its identification, quantification, and purification from diverse samples.

Vii. Broader Scientific Impact and Future Research Directions

Decyl Decanoate (B1226879) in the Context of Green Chemistry and Sustainability

Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In this context, decyl decanoate and its synthesis pathways are being explored for their potential to align with these principles. One promising area is the enzymatic synthesis of esters, including decyl decanoate, which can be carried out under milder conditions and often without the need for harsh solvents, presenting a more environmentally friendly alternative to traditional chemical synthesis methods. researchgate.netresearchgate.netnih.gov Research has demonstrated the potential of using lipases, particularly modified forms like chemically modified lipase (B570770) from Thermomyces lanuginosus (cmLTL), to catalyze the synthesis of hydrophobic esters such as decyl decanoate in bulk, or solvent-free, systems. researchgate.netresearchgate.netnih.gov This enzymatic approach offers a pathway to more sustainable production of such compounds.

Furthermore, the cosmetic industry is increasingly seeking environmentally sustainable alternatives to conventional ingredients, such as silicones, which have raised concerns regarding bioaccumulation and persistence. acs.orgacs.org Ester-based emollients, including decyl decanoate, are being investigated and utilized as potential replacements due to their favorable properties and often being derived from natural sources. acs.orgacs.orgchemimpex.com Studies combining experimental techniques and molecular modeling have characterized the physicochemical properties and performance of decyl decanoate as an emollient in cosmetic formulations, demonstrating its potential to confer stability and desirable spreadability, comparable to or even exceeding some silicone alternatives. acs.orgacs.org This research contributes to the development of more sustainable cosmetic products.

The use of ionic liquids, some of which include decanoate as an anionic component (e.g., cholinium decanoate), is also relevant to green chemistry as these can act as green solvents in various chemical processes, including enzymatic reactions. researchgate.net Investigating the behavior and potential applications of decyl decanoate in conjunction with such green solvents represents another avenue within sustainable chemistry.

Interdisciplinary Research Opportunities Involving Decyl Decanoate

Decyl decanoate and related decanoate compounds feature in interdisciplinary research, bridging chemistry with fields such as biology, physics, and even studies on the origins of life. The ability of single-chain amphiphiles, including decanoate, to form membranes under various environmental conditions has been explored in the context of understanding the potential formation of early cellular structures (protocells). nih.govresearchgate.netrsc.org This research area combines principles of physical chemistry, biochemistry, and astrobiology to investigate how simple molecules could self-assemble into functional compartments in prebiotic environments. nih.govresearchgate.net Studies on the impact of salts and temperature on the stability of decanoate-based membranes provide insights into the feasibility of membrane formation in diverse early Earth scenarios. nih.gov

The application of both experimental techniques and molecular modeling to study the behavior of decyl decanoate in complex formulations, such as cosmetic emulsions, exemplifies interdisciplinary research combining analytical chemistry, physical chemistry, and computational science. acs.orgacs.org Molecular dynamics simulations can provide detailed insights into the interactions and distribution of decyl decanoate within a formulation, aiding in the rational design and optimization of sustainable products. acs.org

Furthermore, the use of decyl decanoate as a substrate in biocatalytic reactions involving enzymes like lipases bridges chemistry and biotechnology. researchgate.netresearchgate.netnih.gov Research in this area focuses on understanding enzyme activity, selectivity, and stability in the presence of decyl decanoate, as well as optimizing reaction conditions for efficient and sustainable synthesis. researchgate.netnih.gov The study of catalytic hydrogenation of decyl decanoate also involves interdisciplinary efforts between organic chemistry and chemical engineering to develop efficient catalytic systems. researchgate.net

Unexplored Applications and Biotechnological Potential

Beyond its established uses in cosmetics, pharmaceuticals, flavors, and lubricants chemimpex.com, decyl decanoate holds potential for unexplored applications, particularly those leveraging biotechnological approaches. The enzymatic synthesis methods discussed earlier not only offer a greener route to produce decyl decanoate but also open possibilities for tailoring its properties or synthesizing novel ester derivatives with specific functionalities through enzyme engineering and optimization of reaction conditions. researchgate.netresearchgate.netnih.gov The ability of modified lipases to synthesize esters in solvent-free systems suggests potential for developing more efficient and environmentally friendly industrial processes for ester production. researchgate.netnih.gov

The use of decyl decanoate as a biochemical reagent in life science research medchemexpress.comechemi.comscbt.com indicates its potential as a tool in various biological investigations, although specific unexplored applications in this domain warrant further investigation. Its properties as a solvent and carrier chemimpex.com could be further explored for targeted delivery systems in pharmaceuticals or agriculture, potentially improving the efficacy and reducing the environmental impact of active compounds.

The role of decanoate in studies related to the origins of life could potentially inspire the development of novel biomimetic materials or systems that mimic the self-assembly and compartmentalization properties of early membranes. nih.govresearchgate.netrsc.org While this is a fundamental research area, it highlights the potential for decyl decanoate or similar compounds to be part of advanced functional materials.

Challenges and Opportunities in Decyl Decanoate Research

Research into decyl decanoate, particularly in the context of green chemistry and novel applications, faces certain challenges alongside significant opportunities. One challenge in enzymatic synthesis is achieving high yields and selectivity with certain enzyme-substrate combinations, as demonstrated by the limited activity of native lipases with decanol (B1663958) as a substrate in some cases. researchgate.net However, this challenge presents an opportunity for enzyme engineering and the development of more robust and efficient biocatalysts. researchgate.netresearchgate.netnih.gov

Another opportunity lies in further exploring the full scope of decyl decanoate's properties and interactions in complex systems. While studies have begun to characterize its behavior in cosmetic formulations acs.orgacs.org, a deeper understanding of its interactions with other components and its long-term stability in various matrices could unlock new applications.

The development of sustainable production methods for decyl decanoate at scale remains an opportunity. While enzymatic synthesis shows promise, optimizing these processes for industrial application requires further research into reactor design, enzyme immobilization, and downstream processing. researchgate.netnih.gov

In the realm of interdisciplinary research, the complexity of systems involving decyl decanoate, such as protocell models or complex chemical reaction networks, presents challenges in terms of characterization and analysis. However, these challenges drive the development of advanced analytical techniques and computational modeling approaches. acs.orgacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing decyl decanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification reactions between decanoic acid and decyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Characterization requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) for purity assessment, complemented by nuclear magnetic resonance (NMR) for structural confirmation. Differential scanning calorimetry (DSC) can determine melting points (9.7°C), while boiling points (159°C at 2 mmHg) are measured via distillation under reduced pressure .

Q. How can researchers ensure reproducibility in analytical measurements of decyl decanoate’s physicochemical properties?

  • Methodological Answer : Calibrate instruments (e.g., viscometers, refractometers) using certified reference materials. For density (0.86 g/cm³) and refractive index (1.441–1.443), use ASTM or OECD guidelines. Document solvent interactions, as water solubility data is limited, necessitating controlled humidity during experiments .

Q. What experimental protocols are recommended for assessing decyl decanoate’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to temperatures (e.g., 4°C, 25°C, 40°C), light, and humidity. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for ester bond integrity and GC for volatile byproducts. Store in inert containers under nitrogen to minimize oxidation .

Advanced Research Questions

Q. How can conflicting data on decyl decanoate’s toxicological profile be resolved, particularly regarding respiratory irritation (H335) vs. limited carcinogenicity evidence?

  • Methodological Answer : Perform comparative in vitro assays (e.g., Ames test for mutagenicity, epithelial cell models for irritation). Cross-reference with in silico toxicity prediction tools (e.g., QSAR models) to identify structural alerts. Validate findings against regulatory thresholds (e.g., OSHA, IARC classifications, which currently deem it non-carcinogenic) .

Q. What advanced techniques can elucidate decyl decanoate’s degradation pathways in environmental matrices?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS/MS) to detect degradation products in soil/water systems. Pair with isotopic labeling (¹⁴C tracing) to track biodegradation kinetics. Ecotoxicological assays (e.g., Daphnia magna mortality tests) can assess bioaccumulation potential, though current data is absent .

Q. How should researchers design experiments to investigate structure-property relationships in decyl decanoate derivatives?

  • Methodological Answer : Modify alkyl chain lengths or introduce functional groups (e.g., hydroxyl, halogen). Evaluate impacts on properties via molecular dynamics simulations (e.g., logP for partitioning behavior) and small-angle X-ray scattering (SAXS) for micelle formation. Correlate results with experimental data on viscosity and surfactant efficacy .

Methodological Guidelines for Contradiction Analysis

Q. What statistical approaches are suitable for resolving discrepancies in decyl decanoate’s reported bioactivity data?

  • Methodological Answer : Apply meta-analysis to aggregate datasets, weighting studies by sample size and methodology rigor (e.g., in vitro vs. in vivo). Use principal component analysis (PCA) to identify outlier studies. Replicate conflicting experiments under standardized conditions (e.g., ISO 10993 for biocompatibility) .

Q. How can researchers address gaps in ecological impact data (e.g., persistence, bioaccumulation) for decyl decanoate?

  • Methodological Answer : Conduct OECD 301/310 tests for ready biodegradability. Measure soil adsorption coefficients (Koc) via batch equilibrium studies. Use algae (Pseudokirchneriella subcapitata) growth inhibition assays to assess aquatic toxicity, given the lack of existing data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.